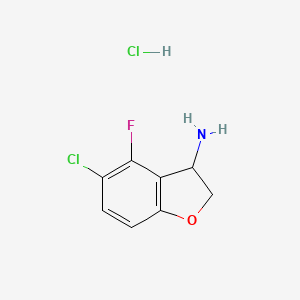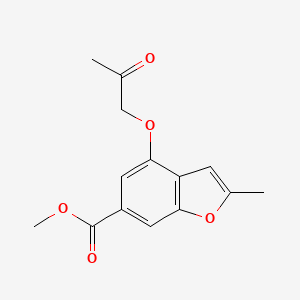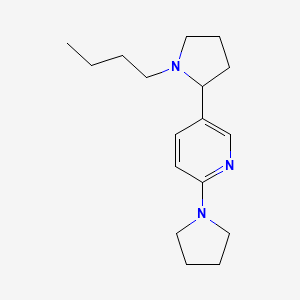
5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring both pyrrolidine and pyridine rings, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine typically involves multi-step organic reactions. One common method might include:
Formation of Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Attachment of Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.
Formation of Pyridine Ring: The pyridine ring can be synthesized through condensation reactions involving suitable aldehydes or ketones.
Final Coupling: The final step involves coupling the pyrrolidine and pyridine rings under specific reaction conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce fully saturated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, such as acting on specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as receptors, enzymes, or ion channels. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyridine: Lacks the butyl group, making it less hydrophobic.
5-(1-Methylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
The presence of the butyl group in 5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine might confer unique properties such as increased hydrophobicity, altered binding affinity to biological targets, and different reactivity in chemical reactions.
Properties
Molecular Formula |
C17H27N3 |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
5-(1-butylpyrrolidin-2-yl)-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C17H27N3/c1-2-3-10-19-13-6-7-16(19)15-8-9-17(18-14-15)20-11-4-5-12-20/h8-9,14,16H,2-7,10-13H2,1H3 |
InChI Key |
QUDITTSCFOGEQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC1C2=CN=C(C=C2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


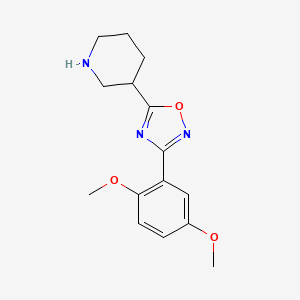
![2-Cyclopropyl-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11806975.png)
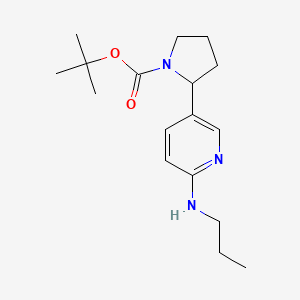


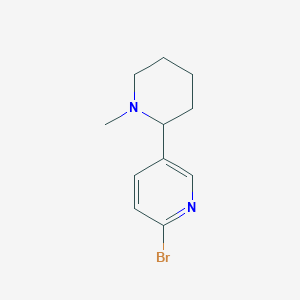
![tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate](/img/structure/B11807018.png)
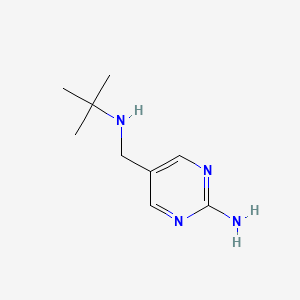
![4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11807023.png)
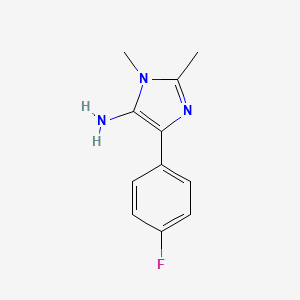
![cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylicacid](/img/structure/B11807031.png)
![3-(Tetrahydrofuran-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11807035.png)
